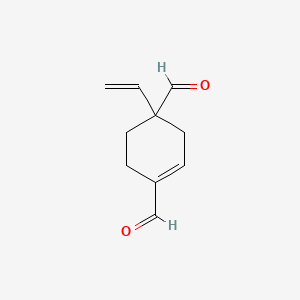

4-Vinylcyclohexene-1,4-dicarbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Vinylcyclohexene-1,4-dicarbaldehyde is an organic compound with the chemical formula C10H12O2 It is characterized by the presence of a vinyl group attached to a cyclohexene ring, with two aldehyde groups at the 1 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Vinylcyclohexene-1,4-dicarbaldehyde typically involves the Diels-Alder reaction, where buta-1,3-diene undergoes dimerization. This reaction is conducted at temperatures ranging from 110°C to 425°C and pressures between 1.3 MPa to 100 MPa in the presence of a catalyst, often a mixture of silicon carbide and salts of copper or chromium .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 4-Vinylcyclohexene-1,4-dicarbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The vinyl group can participate in substitution reactions, particularly in the presence of halogens or other electrophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogens like bromine in the presence of a catalyst.

Major Products Formed:

Oxidation: 4-Vinylcyclohexene-1,4-dicarboxylic acid.

Reduction: 4-Vinylcyclohexene-1,4-dimethanol.

Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

4-Vinylcyclohexene-1,4-dicarbaldehyde has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

Biology: Studied for its potential effects on cellular processes and its role in biochemical pathways.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Vinylcyclohexene-1,4-dicarbaldehyde exerts its effects involves its interaction with cellular components. The aldehyde groups can form covalent bonds with nucleophiles in proteins and DNA, potentially leading to changes in cellular function. The vinyl group can undergo polymerization, affecting the compound’s reactivity and stability .

Comparison with Similar Compounds

4-Vinylcyclohexene: Lacks the aldehyde groups, making it less reactive in certain chemical reactions.

Cyclohexene-1,4-dicarbaldehyde: Lacks the vinyl group, affecting its polymerization potential.

Vinylcyclohexene dioxide: Contains epoxide groups, leading to different reactivity and applications.

Uniqueness: 4-Vinylcyclohexene-1,4-dicarbaldehyde is unique due to the presence of both vinyl and aldehyde groups, allowing it to participate in a wide range of chemical reactions and making it a versatile compound in research and industrial applications .

Biological Activity

4-Vinylcyclohexene-1,4-dicarbaldehyde (VCHD) is an organic compound that has garnered attention due to its biological activity, particularly in the context of reproductive toxicity and carcinogenic potential. This article explores the biological effects of VCHD based on diverse research findings, including case studies and experimental data.

- Chemical Formula : C10H12O2

- Molecular Weight : 164.20 g/mol

- CAS Number : 3017430

VCHD is primarily known for its role as a precursor to 4-vinylcyclohexene diepoxide (VCD), a compound that has been extensively studied for its ovotoxic effects. VCD is recognized for selectively destroying ovarian primordial and primary follicles in rodent models, leading to premature ovarian failure. The mechanism involves the activation of apoptotic pathways that result in follicular atresia, a natural process of follicle degeneration.

Ovarian Toxicity

Research indicates that VCHD and its diepoxide form significantly affect ovarian function:

- Follicular Destruction : Studies have shown that exposure to VCD leads to the selective destruction of small pre-antral follicles in both adult and peripubertal Sprague-Dawley rats. This destruction mimics the menopausal transition in women, resulting in gradual ovarian failure .

- Dose-Dependent Effects : In a study where rats received daily intraperitoneal injections of VCD at varying doses (40 or 80 mg/kg), it was observed that higher doses resulted in significant follicular loss without affecting body weight. However, food intake decreased in treated groups .

Carcinogenic Potential

The carcinogenic potential of VCHD has been highlighted through various long-term studies:

- Tumor Incidence : In a two-year carcinogenicity study involving Fischer 344 rats and B6C3F1 mice, high-dose groups exhibited increased incidences of granulosa-cell tumors in females and squamous-cell carcinomas in males . The results indicated a correlation between ovarian toxicity and subsequent neoplasia.

- Skin Tumors : A separate study involving skin application of VCHD showed an increased incidence of squamous-cell papillomas and carcinomas among treated mice compared to controls, suggesting a direct link between VCHD exposure and skin carcinogenesis .

Study on Ovarian Follicle Loss

In a pivotal study by Hooser et al. (1994), mice treated with VCD exhibited substantial loss of small pre-antral follicles after 30 days of dosing. Notably, circulating levels of follicle-stimulating hormone (FSH) did not rise until several months post-exposure, indicating that VCD directly targets the ovary rather than the hypothalamus or pituitary gland .

Long-Term Toxicity Assessment

A comprehensive assessment by the National Toxicology Program revealed that both male and female rodents experienced significant health declines when exposed to high doses of VCHD over extended periods. Males showed reduced survival rates at higher doses, while females developed various types of ovarian neoplasia .

Summary Table of Biological Effects

Properties

CAS No. |

63482-34-8 |

|---|---|

Molecular Formula |

C10H12O2 |

Molecular Weight |

164.20 g/mol |

IUPAC Name |

4-ethenylcyclohexene-1,4-dicarbaldehyde |

InChI |

InChI=1S/C10H12O2/c1-2-10(8-12)5-3-9(7-11)4-6-10/h2-3,7-8H,1,4-6H2 |

InChI Key |

DMZMZBUQFDOHPN-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1(CCC(=CC1)C=O)C=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.